
5-Methyl-1-(pyridin-2-ylmethyl)-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position and a pyridin-2-ylmethyl group at the 1-position. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
Substitution at the 1-Position: The 1-position of the pyrazole ring can be substituted with a pyridin-2-ylmethyl group through a nucleophilic substitution reaction. This can be achieved by reacting 3,5-dimethylpyrazole with 2-chloromethylpyridine in the presence of a base such as potassium carbonate.
Amination at the 4-Position: The final step involves the introduction of an amino group at the 4-position of the pyrazole ring. This can be done through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce hydrazines or amines. Substitution reactions can lead to various alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to investigate its potential as an antimicrobial, antiviral, or anticancer agent.
Materials Science: The compound can be incorporated into materials with specific electronic or photophysical properties for use in sensors or other devices.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-ylmethyl)-1H-pyrazol-4-amine: Lacks the methyl group at the 5-position.
5-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-amine: Lacks the methylene bridge between the pyridine and pyrazole rings.
5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine: The pyridine ring is substituted at the 3-position instead of the 2-position.
Uniqueness
The uniqueness of 5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 5-position and the pyridin-2-ylmethyl group at the 1-position can confer unique properties compared to other similar compounds.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-methyl-1-(pyridin-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H12N4/c1-8-10(11)6-13-14(8)7-9-4-2-3-5-12-9/h2-6H,7,11H2,1H3 |
InChI Key |
ZGUNJCYYIYEBLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC2=CC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13069984.png)
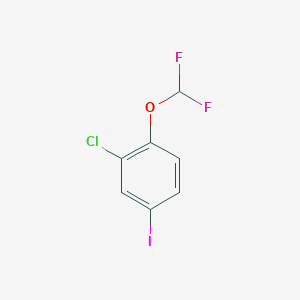
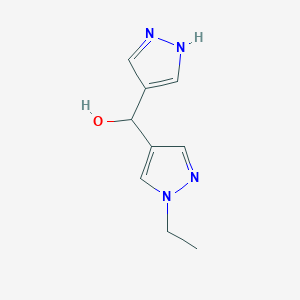

![1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13070002.png)
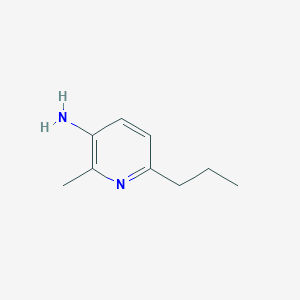
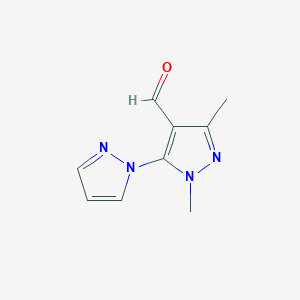

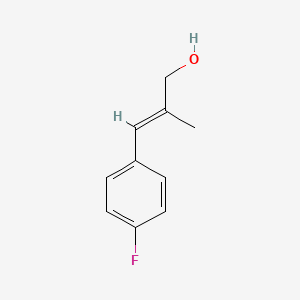
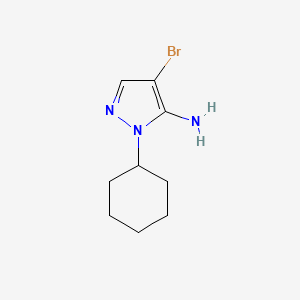

![Cis-5-Tert-Butyl8A-EthylOctahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B13070063.png)

